
(3-bromo-5-hydroxy-1H-1,2,4-triazol-1-yl)acetic acid
Übersicht
Beschreibung
“(3-bromo-5-hydroxy-1H-1,2,4-triazol-1-yl)acetic acid” is a chemical compound with the molecular formula C4H4BrN3O3 . It is a derivative of 1,2,4-triazole, a class of compounds that have been found to have various biological applications in medicine .
Molecular Structure Analysis
The molecular structure of “(3-bromo-5-hydroxy-1H-1,2,4-triazol-1-yl)acetic acid” can be inferred from its molecular formula, C4H4BrN3O3. It contains a 1,2,4-triazole ring, which is a five-membered ring with three nitrogen atoms and two carbon atoms .Wissenschaftliche Forschungsanwendungen
Synthesis of Indole Derivatives
Indole derivatives are significant in the realm of natural products and pharmaceuticals due to their biological activity. The compound can be utilized in the synthesis of indole derivatives, which are prevalent moieties in selected alkaloids . These derivatives have shown promise in treating various disorders, including cancer, microbial infections, and other human body ailments.
Biological Potential of Indole Derivatives
The biological potential of indole derivatives is vast, with applications ranging from antiviral to anticancer activities . The triazole ring present in “(3-bromo-5-hydroxy-1H-1,2,4-triazol-1-yl)acetic acid” can be a key component in the synthesis of these biologically active indole derivatives.
Antiviral Agents
Indole derivatives have been reported to exhibit antiviral properties. Compounds synthesized using triazole-containing acids like the one have shown inhibitory activity against influenza A and other viruses . This application is crucial in the development of new antiviral drugs.
Anticancer Activity
The triazole ring is known to contribute to the cytotoxic activity against tumor cell lines . As such, “(3-bromo-5-hydroxy-1H-1,2,4-triazol-1-yl)acetic acid” could be a precursor in the synthesis of compounds with potential anticancer properties.
Antiproliferative Effects
Compounds containing the triazole moiety have been established to have antiproliferative effects against certain cancer cells, such as human acute myeloid leukemia (AML) cells . The subject compound could be instrumental in creating new treatments targeting proliferative diseases.
Heterocyclic Chemistry Research
Heterocyclic compounds like triazoles are essential in medicinal chemistry. Research into the reactivity and biological activity of such compounds is ongoing, and “(3-bromo-5-hydroxy-1H-1,2,4-triazol-1-yl)acetic acid” can be a key subject in these studies .
Zukünftige Richtungen
The future directions for research on “(3-bromo-5-hydroxy-1H-1,2,4-triazol-1-yl)acetic acid” and similar compounds could include further exploration of their synthesis methods, chemical reactions, mechanisms of action, and potential biological applications. Given the known biological activities of some 1,2,4-triazole derivatives , these compounds may have potential for development as therapeutic agents.
Eigenschaften
IUPAC Name |
2-(3-bromo-5-oxo-4H-1,2,4-triazol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrN3O3/c5-3-6-4(11)8(7-3)1-2(9)10/h1H2,(H,9,10)(H,6,7,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYDIQLIBFZZDIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)N1C(=O)NC(=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-bromo-5-hydroxy-1H-1,2,4-triazol-1-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



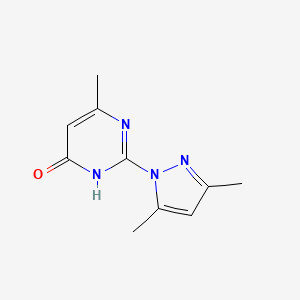
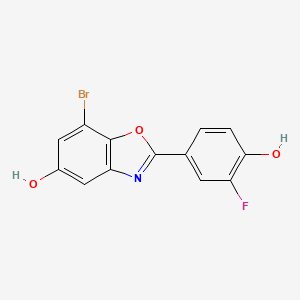

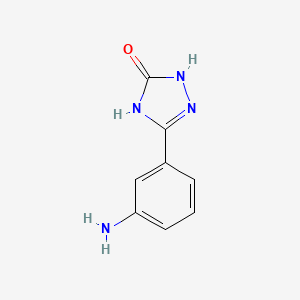

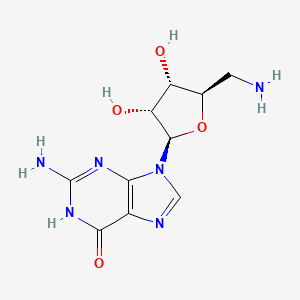
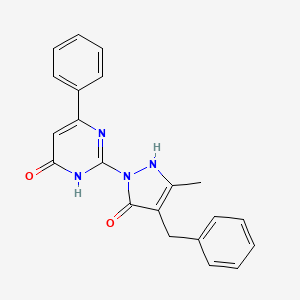
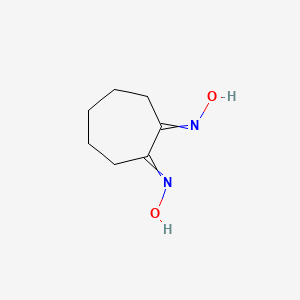
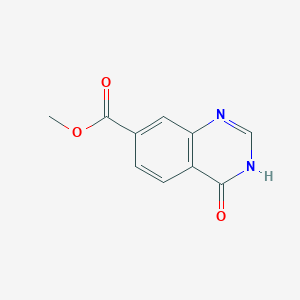
![[8-[(4-Amino-2-nitrophenyl)azo]-7-hydroxy-2-naphthyl]trimethylammonium chloride](/img/structure/B1384223.png)
![1-Benzyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B1384224.png)
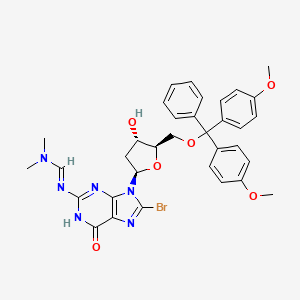

![4-[2-(2-Pyridinyl)vinyl]phenol](/img/structure/B1384228.png)